Cadmium(II) Complex Stability vs. 3-MPA and Thioglycolic Acid
In a controlled potentiometric titration study conducted in 3.0 M LiClO₄ at 25°C, the 1:1 Cd(II) complex of 2-mercaptopropionic acid (2-MPA) demonstrated a log β stability constant of 5.66 [1]. This represents a substantial enhancement in thermodynamic stability relative to its structural isomer, 3-mercaptopropionic acid (3-MPA), which under identical conditions yielded a log β of only 4.55 for the analogous CdL complex [1]. Furthermore, 2-MPA exhibited superior complexation compared to the shorter-chain analog thioglycolic acid (2-mercaptoacetic acid), for which the CdL log β was measured at 4.34 [1]. The observed quantitative differences—an 11.1× greater stability constant for 2-MPA versus 3-MPA and a 20.9× greater stability constant for 2-MPA versus thioglycolic acid—underscore the critical impact of the α-mercapto substitution pattern and the additional methyl group in 2-MPA on the chelate ring stability.
| Evidence Dimension | Thermodynamic stability of 1:1 Cd(II) complex (log β) |
|---|---|
| Target Compound Data | log β = 5.66 (CdL' complex, where L' = 2-mercaptopropionic acid) |
| Comparator Or Baseline | 3-mercaptopropionic acid: log β = 4.55; Thioglycolic acid (2-mercaptoacetic acid): log β = 4.34 |
| Quantified Difference | 2-MPA vs. 3-MPA: Δlog β = +1.11 (11.1× greater K); 2-MPA vs. Thioglycolic acid: Δlog β = +1.32 (20.9× greater K) |
| Conditions | 3.0 mol dm⁻³ LiClO₄, pH 5.0–10.0, 25°C, potentiometric titration with glass and Cd(Hg) electrodes |
Why This Matters
For applications requiring selective and stable metal sequestration—such as environmental remediation, industrial metal recovery, or the development of metal-based therapeutics—the 11- to 21-fold higher stability constant of 2-MPA complexes directly translates to more efficient and robust metal binding under identical conditions.
- [1] International Nuclear Information System (INIS). (n.d.). Formation of cadmium (II) complexes with 2-mercaptoacetic acid, 2-mercaptopropionic acid, and 3-mercaptopropionic acid. INIS Reference No. 16060024. View Source
